(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
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Overview
Description
(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or aldehyde.
Butanoyl Addition: The intermediate is then reacted with butanoyl chloride in the presence of a base to form the butanoyl derivative.
Piperidine Ring Formation: The butanoyl derivative is then reacted with piperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C19H27NO6 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13?,14-/m0/s1 |
InChI Key |
QSLGUZZUFDIKSY-KZUDCZAMSA-N |
Isomeric SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
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